molecular formula C5H6N2O2S B1527818 Methyl 5-aminothiazole-4-carboxylate CAS No. 1239464-24-4

Methyl 5-aminothiazole-4-carboxylate

Cat. No.: B1527818
CAS No.: 1239464-24-4
M. Wt: 158.18 g/mol
InChI Key: OTNJGCAOEGZZMM-UHFFFAOYSA-N
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Description

Methyl 5-aminothiazole-4-carboxylate (CAS: 1239464-24-4) is a heterocyclic compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol . It consists of a thiazole ring substituted with an amino group (-NH₂) at position 5 and a methyl ester (-COOCH₃) at position 2. This structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors, antimicrobial agents, and functionalized heterocycles . The compound is typically synthesized via nucleophilic substitution or cyclization reactions, with purity levels exceeding 95% in commercially available batches .

Properties

IUPAC Name

methyl 5-amino-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNJGCAOEGZZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696175
Record name Methyl 5-amino-1,3-thiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239464-24-4
Record name Methyl 5-amino-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-1,3-thiazole-4-carboxylate
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Biochemical Analysis

Biological Activity

Methyl 5-aminothiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This structural motif is known for its ability to interact with various biological targets, making it a candidate for drug development.

2.1 Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM) . This potency suggests that the compound could serve as a lead in developing new antitubercular agents.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/ml)Reference
Mycobacterium tuberculosis H37Rv0.06
Escherichia coliTBDTBD
Staphylococcus aureusTBDTBD

2.2 Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies have shown that compounds with similar thiazole structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation .

2.3 Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory properties. It has been reported to influence signaling pathways related to inflammation, potentially reducing cytokine production and inflammatory responses .

The biological activity of this compound is largely attributed to its interaction with specific biomolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which is critical for its antimicrobial activity .
  • Cell Signaling Modulation : It can activate or inhibit various signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular metabolism .

4.1 Case Study: Antitubercular Activity

A study focusing on the synthesis and evaluation of methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated its effectiveness against M. tuberculosis. The research highlighted the compound's low cytotoxicity towards eukaryotic cells while maintaining high selectivity against mycobacterial strains .

4.2 Case Study: Anticancer Activity

Another investigation assessed the anticancer effects of various thiazole derivatives, including this compound, revealing promising results in inhibiting proliferation in several cancer cell lines through apoptosis induction .

5. Conclusion and Future Directions

This compound presents a promising candidate for further research due to its notable biological activities, particularly against M. tuberculosis and various cancer cell lines. Future studies should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential through structure-activity relationship (SAR) studies.

Further exploration into the mechanisms underlying its biological effects will be crucial for developing effective therapeutic agents based on this compound.

References :

  • BenchChem - Biochemical Analysis
  • MDPI - Overview on Synthetic 2-Aminothiazole-Based Compounds
  • PLOS One - Antitubercular Activity
  • MDPI - Biological Activity Overview
  • PMC - Expanding Knowledge Around Antitubercular Compounds

Scientific Research Applications

Antimicrobial Activity

Methyl 5-aminothiazole-4-carboxylate has shown promising results as an antimicrobial agent. It interacts with enzymes involved in bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics. Studies have demonstrated its ability to inhibit Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.06 µg/ml for certain derivatives, indicating strong antitubercular activity .

Anti-Cancer Properties

Research indicates that derivatives of 5-aminothiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain thiazole derivatives have been shown to possess significant activity against hepatocellular carcinoma cells (HepG2) and other malignancies . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance potency and selectivity against cancer cells.

Neurological Disorders

The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to interact with specific biological pathways is crucial for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Agrochemicals

This compound is utilized in formulating pesticides and herbicides. Its effectiveness in targeting specific pests while minimizing environmental impact makes it valuable in sustainable agriculture practices. The compound's role as a plant growth regulator has also been explored, demonstrating potential benefits in crop yield enhancement .

Enzyme Inhibition Studies

The compound is extensively used in biochemical research to study enzyme inhibition and protein interactions. It aids researchers in understanding metabolic pathways and disease mechanisms by providing insights into how specific enzymes are affected by thiazole derivatives .

Cellular Effects

This compound influences various cellular processes, including gene expression and signaling pathways. Its modulation of cellular metabolism has been observed in laboratory settings, where temporal effects on cell function were assessed.

Development of Novel Materials

In material science, this compound contributes to developing novel polymers and coatings with enhanced durability and environmental resistance. The incorporation of thiazole derivatives into material formulations has led to improved performance characteristics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsAntimicrobial agentsMIC of 0.06 µg/ml against M. tuberculosis
Anti-cancer propertiesSignificant cytotoxicity against HepG2 cells
Neurological disorder treatmentsIntermediate for drugs targeting neurological pathways
AgriculturePesticides and herbicidesEffective pest targeting with low environmental impact
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways
Cellular effect studiesModulates gene expression and cellular metabolism
Material ScienceNovel materials developmentEnhanced durability in polymers

Antitubercular Activity Study

A study focused on modifying the structure of this compound derivatives revealed that certain compounds exhibited potent activity against M. tuberculosis, outperforming traditional antibiotics like isoniazid (INH) . The research emphasized the importance of structural modifications in enhancing efficacy.

Cancer Cell Line Evaluation

In evaluating the cytotoxic effects on various cancer cell lines, thiazole derivatives were found to induce apoptosis selectively in tumor cells while sparing normal cells, showcasing their potential as targeted cancer therapies . This highlights the therapeutic promise of these compounds in oncology.

Agricultural Efficacy Trials

Field trials demonstrated that this compound-based agrochemicals significantly improved crop yields while reducing pest populations, underscoring its utility in sustainable agricultural practices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 5-aminothiazole-4-carboxylate can be elucidated by comparing it to related thiazole and isoxazole derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 1239464-24-4 C₅H₆N₂O₂S 158.18 -NH₂ (C5), -COOCH₃ (C4) Pharmaceutical intermediate; kinase inhibitor precursor .
Ethyl 5-aminothiazole-4-carboxylate 18903-18-9 C₆H₈N₂O₂S 172.20 -NH₂ (C5), -COOCH₂CH₃ (C4) Broader solubility in organic solvents due to ethyl ester .
Ethyl 5-methylthiazole-4-carboxylate 61323-26-0 C₇H₉NO₂S 171.22 -CH₃ (C5), -COOCH₂CH₃ (C4) Reduced nucleophilicity; used in material science .
Methyl 2-aminothiazole-4-carboxylate 118452-04-3 C₅H₆N₂O₂S 158.18 -NH₂ (C2), -COOCH₃ (C4) Reactive at C2 for coupling reactions .
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - C₆H₈N₂O₄ 172.14 -NH₂ (C4), -OCH₃ (C3), -COOCH₃ (C5) Isoxazole core; antimicrobial research .

Key Differences

Substituent Position and Reactivity: The amino group at C5 in this compound enhances its nucleophilicity, enabling condensation or amidation reactions (e.g., forming hydrazinecarbothioamides) . In contrast, Ethyl 5-methylthiazole-4-carboxylate lacks this amino group, limiting its utility in functionalization . Ester Chain Length: Ethyl esters (e.g., Ethyl 5-aminothiazole-4-carboxylate) exhibit higher lipophilicity than methyl esters, influencing pharmacokinetic profiles .

Heterocyclic Core: Replacing the thiazole ring with an isoxazole (e.g., Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) alters electronic properties and biological activity, as seen in antimicrobial studies .

Synthetic Pathways: this compound is synthesized via bromination or microwave-assisted coupling , whereas Ethyl 5-methylthiazole-4-carboxylate may involve Friedel-Crafts alkylation .

Physicochemical Properties

  • Solubility: Methyl esters generally have lower solubility in polar solvents compared to ethyl esters. The amino group in this compound improves aqueous solubility relative to its methyl-substituted analogue .
  • Thermal Stability: Isoxazole derivatives (e.g., Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) exhibit planar molecular structures stabilized by intramolecular hydrogen bonds, enhancing thermal stability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-aminothiazole-4-carboxylate, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation or multi-step reactions using precursors like ethyl acetoacetate or substituted amines. Critical parameters include solvent choice (e.g., aqueous ethanol for catalyst-free synthesis ), temperature control (room temperature to reflux), and reaction time (6–24 hours). For example, optimizing the condensation step with precise stoichiometry and inert atmospheres minimizes by-products. Continuous flow reactors can enhance scalability and purity (>95%) .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm functional groups (e.g., ester carbonyl at ~165–170 ppm, thiazole ring protons at 6–8 ppm). HRMS provides molecular ion confirmation (e.g., [M+H]+^+ peaks) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX for refinement , ORTEP-III for visualization ) resolves bond lengths, angles, and ring puckering. For example, thiazole ring puckering coordinates (Cremer-Pople parameters ) can be calculated to analyze nonplanarity.

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity and intermolecular interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attack.
  • Hydrogen Bonding Analysis : Graph set analysis (Etter’s rules ) identifies patterns in crystal packing, such as N–H⋯O interactions between the amino group and ester carbonyl.
  • Molecular Dynamics (MD) : Simulates solvation effects or ligand-protein binding, particularly for biological targets like enzymes .

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

  • Methodological Answer : Contradictions may arise from tautomerism or polymorphism. Strategies include:

  • Variable-Temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism in solution).
  • Powder X-ray Diffraction (PXRD) : Differentiates polymorphic forms by comparing experimental and simulated patterns .
  • Complementary Techniques : Pair IR spectroscopy (C=O/C–N stretches) with 1H^1 \text{H}-15N^{15}\text{N} HMBC NMR to confirm connectivity in ambiguous cases .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 5-amino group with electron-withdrawing/donating groups (e.g., nitro or methyl) to modulate biological activity .
  • Pharmacophore Modeling : Maps essential features (e.g., hydrogen bond donors/acceptors) using software like Schrödinger’s Phase.
  • Enzyme Assays : Test inhibition of targets (e.g., kinases) under standardized conditions (IC50_{50} values) and correlate with substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-aminothiazole-4-carboxylate
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Reactant of Route 2
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